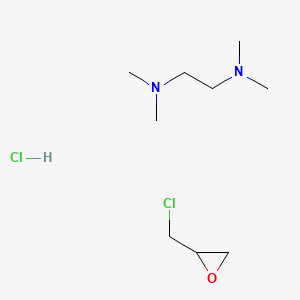
2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride is a compound that combines the properties of an epoxide and a diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
N,N,N’,N’-tetramethylethane-1,2-diamine can be synthesized by the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where epichlorohydrin is reacted with a base under controlled conditions. The product is then purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 2-(chloromethyl)oxirane can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The epoxide ring in 2-(chloromethyl)oxirane can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, toluene
Conditions: Room temperature to elevated temperatures, depending on the reaction.
Major Products
Substitution Products: Compounds where the chlorine atom is replaced by a nucleophile.
Ring-Opened Products: Diols or other functionalized compounds resulting from the opening of the epoxide ring.
Scientific Research Applications
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent for proteins and other biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the epoxide ring and the chlorine atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions, while the chlorine atom can be substituted by various nucleophiles. These reactions result in the formation of new chemical bonds and functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane but lacks the diamine component.
N,N,N’,N’-Tetramethylethylenediamine: Similar to N,N,N’,N’-tetramethylethane-1,2-diamine but without the epoxide component
Uniqueness
The presence of both functional groups allows for a wide range of chemical transformations and applications that are not possible with the individual components alone .
Properties
CAS No. |
104339-64-2 |
|---|---|
Molecular Formula |
C9H22Cl2N2O |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.C3H5ClO.ClH/c1-7(2)5-6-8(3)4;4-1-3-2-5-3;/h5-6H2,1-4H3;3H,1-2H2;1H |
InChI Key |
FYRYAWCJBCWATF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C.C1C(O1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




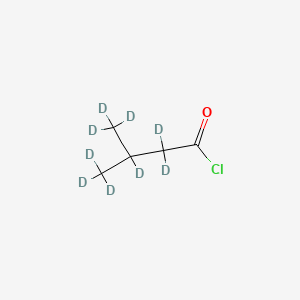
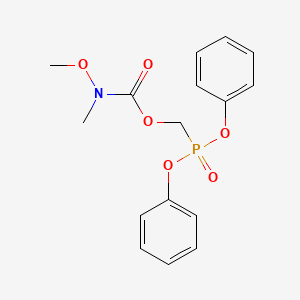
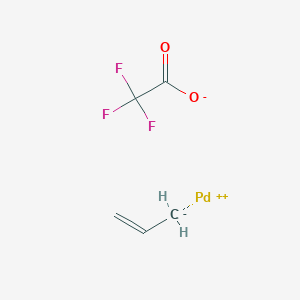
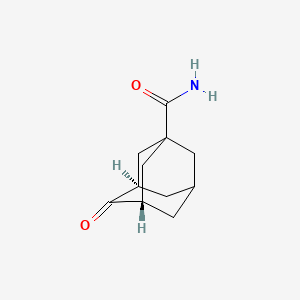

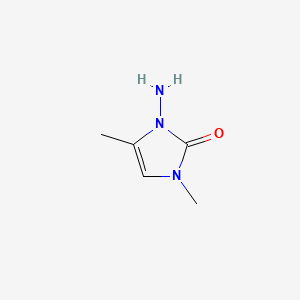
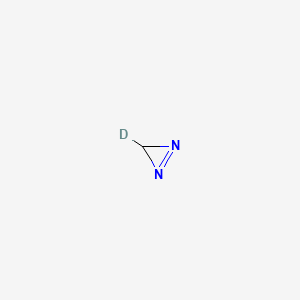
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
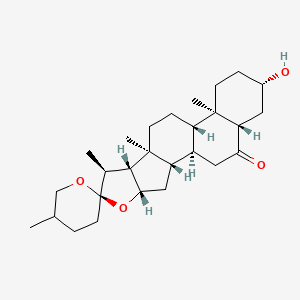

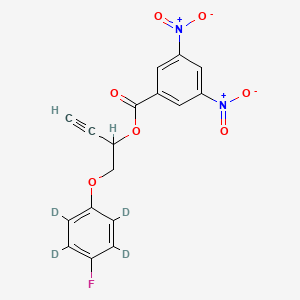
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
